(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Description
(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Enantiomeric Synthesis and Chiral Auxiliary Use : The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, including related compounds, demonstrates the utility of these structures in asymmetric syntheses. These compounds serve as efficient chiral auxiliaries in Michael-type reactions, highlighting their importance in the creation of stereochemically complex molecules (Martens & Lübben, 1991).
Bridged Azabicyclic Compounds Synthesis : The development of methodologies for the synthesis of bridged azabicyclic compounds, such as 8-azabicyclo[3.2.1]octane derivatives, from pyrrolidines showcases the compound's role in advancing synthetic strategies. This work provides insights into radical translocation reactions and cyclisation processes critical for constructing complex bicyclic frameworks (Sato et al., 1995).
Lewis Acid Catalyzed Cycloadditions : The application of Lewis acid-catalyzed formal [3+2] cycloadditions involving donor-acceptor cyclopropanes and 1-azadienes demonstrates the compound's relevance in synthesizing imine-functionalized cyclopentanes and pyrrolidine derivatives. This approach facilitates the creation of pharmaceutically relevant structures, including azabicyclo[3.2.1]octanes with quaternary stereogenic centers (Verma & Banerjee, 2017).
Advanced Organic Synthesis and Medicinal Chemistry
Innovative Synthetic Routes : Research on new synthetic routes to create 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues from pyroglutamic acid underscores the compound's significance in medicinal chemistry. These analogues, evaluated for their affinity at D2 and 5-HT2A receptors, reflect the compound's potential in drug discovery (Singh et al., 2007).
Reactivity and Base Treatments : Studies on the reactivity of similar azabicyclic compounds with bases, leading to the opening of the pyrrolidine ring and subsequent transformations, highlight the compound's role in understanding chemical reactivity and designing novel organic reactions (Ershov et al., 2001).
Properties
IUPAC Name |
N-cyclopropyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(18-11-3-4-11)19-12-5-6-13(19)9-15(8-12)21-14-2-1-7-17-10-14/h1-2,7,10-13,15H,3-6,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXOACVMIBDPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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